
1H-Azepine-1-carboxylic acid, hexahydro-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Azepine-1-carboxylic acid, hexahydro-, 1-methylethyl ester is a chemical compound with the molecular formula C9H17NO2 It belongs to the class of azepines, which are seven-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
The synthesis of 1H-Azepine-1-carboxylic acid, hexahydro-, 1-methylethyl ester typically involves the reaction of hexahydroazepine with isopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product in high yield.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. These methods ensure consistent quality and scalability for large-scale production.
Chemical Reactions Analysis
1H-Azepine-1-carboxylic acid, hexahydro-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Azepine-1-carboxylic acid, hexahydro-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1H-Azepine-1-carboxylic acid, hexahydro-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
1H-Azepine-1-carboxylic acid, hexahydro-, 1-methylethyl ester can be compared with other similar compounds, such as:
1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester: This compound has a similar structure but with an ethyl group instead of a 1-methylethyl group. It may exhibit different chemical and biological properties due to the variation in the ester group.
1H-Azepin-1-amine, hexahydro-:
1H-Azepine-4-carboxylic acid, hexahydro-1-methyl-5-oxo-, methyl ester: This compound has additional functional groups, which may result in unique chemical and biological activities.
Properties
CAS No. |
59454-10-3 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
propan-2-yl azepane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-9(2)13-10(12)11-7-5-3-4-6-8-11/h9H,3-8H2,1-2H3 |
InChI Key |
IFEANWWQABQYIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)

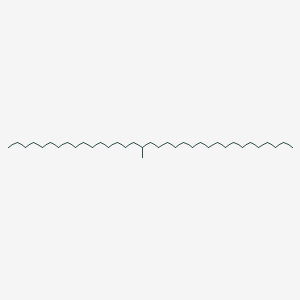
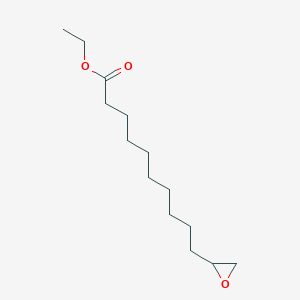
![1-[4-(3-Oxobutyl)phenyl]butan-1-one](/img/structure/B14622352.png)
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
![3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14622357.png)
![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
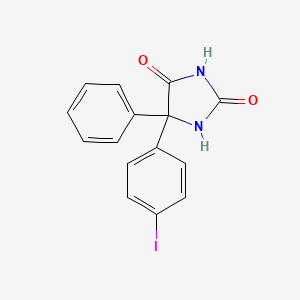
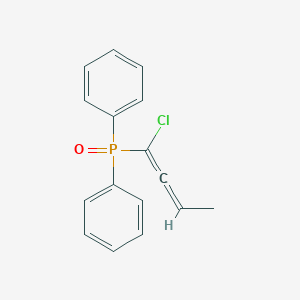
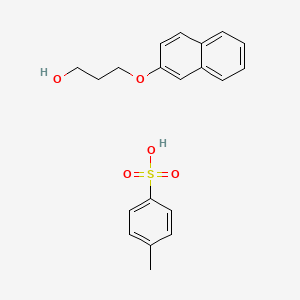
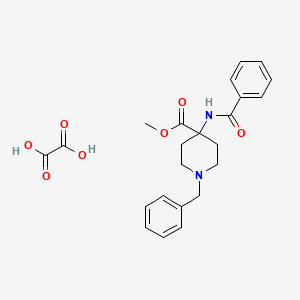
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)
![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
